molecular formula C18H17N3O4S2 B2856291 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034592-20-4

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2856291
CAS No.: 2034592-20-4
M. Wt: 403.47
InChI Key: FMPZMYJVMJCGFZ-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a thiophene-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Scientific Research Applications

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene-pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core with a thiophene-pyridine moiety, which imparts specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

2-methoxy-5-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-13(10-14(16)18(19)22)27(23,24)21-11-12-6-7-20-15(9-12)17-3-2-8-26-17/h2-10,21H,11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZMYJVMJCGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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